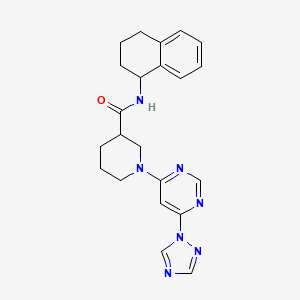
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N7O and its molecular weight is 403.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. The triazole and pyrimidine moieties are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The compound's structure features a triazole ring linked to a pyrimidine, which is further connected to a piperidine moiety. This unique arrangement enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For example:
- In Vitro Studies : Compounds similar to this structure have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In particular, the presence of the triazole moiety is often linked to enhanced antibacterial efficacy due to its ability to interfere with bacterial cell wall synthesis and function .
Anticancer Properties
Several studies have investigated the anticancer potential of triazole derivatives:
- Cell Line Studies : In vitro testing against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) has demonstrated that derivatives can induce apoptosis and inhibit cell proliferation. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors are crucial for preventing tumor growth .
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole-pyrimidine derivatives revealed that one compound from the series exhibited potent activity against multi-drug resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was significantly lower than that of conventional antibiotics used in treatment .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of triazole derivatives, it was observed that certain modifications to the piperidine side chain increased cytotoxicity against MCF-7 cells. The study highlighted that compounds with electron-donating groups showed enhanced activity due to better receptor binding affinity .
Data Table
The following table summarizes key findings related to the biological activities of similar compounds:
特性
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c30-22(27-19-9-3-6-16-5-1-2-8-18(16)19)17-7-4-10-28(12-17)20-11-21(25-14-24-20)29-15-23-13-26-29/h1-2,5,8,11,13-15,17,19H,3-4,6-7,9-10,12H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGGTHXNTZREJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














